![molecular formula C19H15Cl2N5O3 B11510770 2,6-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzamide](/img/structure/B11510770.png)
2,6-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzamide
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Overview
Description
1-(2,6-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. This compound is known for its unique chemical structure, which combines a dichlorobenzoyl group with a triazine ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA typically involves the following steps:
Formation of the Dichlorobenzoyl Intermediate: The starting material, 2,6-dichlorobenzoic acid, is reacted with thionyl chloride to form 2,6-dichlorobenzoyl chloride.
Formation of the Triazine Intermediate: 4-ethoxy-6-phenyl-1,3,5-triazine is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The dichlorobenzoyl chloride is then reacted with the triazine intermediate in the presence of a base such as triethylamine to form the final product, 1-(2,6-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Hydrolysis Products: Corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction Products: Various oxidation states and derivatives of the original compound.
Scientific Research Applications
1-(2,6-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(2,6-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of metabolic pathways.
Comparison with Similar Compounds
1-(2,6-DICHLOROBENZOYL)-3-(4-METHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA: Similar structure with a methoxy group instead of an ethoxy group.
1-(2,6-DICHLOROBENZOYL)-3-(4-ETHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA: Similar structure with a methyl group instead of a phenyl group.
Uniqueness: 1-(2,6-DICHLOROBENZOYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H15Cl2N5O3 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
2,6-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C19H15Cl2N5O3/c1-2-29-19-23-15(11-7-4-3-5-8-11)22-17(26-19)25-18(28)24-16(27)14-12(20)9-6-10-13(14)21/h3-10H,2H2,1H3,(H2,22,23,24,25,26,27,28) |
InChI Key |
QPGWFKDZYKYTKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NC(=O)C2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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